molecular formula C11H15ClN2O4 B556432 (R)-2-Acetamido-6-aminohexanoic acid CAS No. 58840-79-2

(R)-2-Acetamido-6-aminohexanoic acid

Número de catálogo: B556432
Número CAS: 58840-79-2
Peso molecular: 188.22 g/mol
Clave InChI: HHZUMTWHYNIFOC-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Acetamido-6-aminohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN2O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-Acetamido-6-aminohexanoic acid, commonly referred to as Ahx, is a derivative of the amino acid 6-aminohexanoic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O3C_8H_{16}N_2O_3, with a molecular weight of approximately 172.23 g/mol. Its structure features an acetamido group attached to the second carbon and an amino group on the sixth carbon of a hexanoic acid chain. This configuration contributes to its hydrophobic and flexible properties, making it suitable for various biochemical interactions.

Ahx primarily interacts with the fibrinolytic system, which is crucial for blood clot dissolution. It mimics lysine residues in fibrin, allowing it to bind to lysine binding sites (LBS) on plasminogen (Plg) and plasmin (Plm). This competitive inhibition prevents Plm/Plg from effectively binding to fibrin(ogen), thereby exerting an antifibrinolytic effect. The inhibition potency of Ahx derivatives varies significantly, with some derivatives showing enhanced activity compared to Ahx itself.

Inhibitory Potency Comparison

CompoundAntifibrinolytic Activity IC50 (mM)Antiamidolytic Activity IC50 (mM)
EACA0.2-
H-EACA-NLeu-OH<0.020.12
HCl × H-EACA-Cys(S-Bzl)-OH0.0418
H-EACA-L-Phe-OH0.16-
H-D-Ala-Phe-Lys-EACA-NH20.02-

Biological Activities and Therapeutic Applications

  • Antifibrinolytic Activity : Ahx and its derivatives are primarily studied for their antifibrinolytic properties, making them potential candidates for treating conditions associated with excessive bleeding or thrombosis.
  • Cytotoxic Effects : Some studies have demonstrated that certain Ahx derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and fibroblasts, particularly at higher concentrations. This suggests a potential role in cancer therapy.
  • Cell Penetration Enhancer : Ahx has been incorporated into cell-penetrating peptides (CPPs) to enhance the delivery of therapeutic agents across cellular membranes. For instance, conjugates containing Ahx have shown improved internalization efficiency in various cell types.
  • Topoisomerase II Inhibition : Certain derivatives have been found to inhibit topoisomerase II activity on supercoiled DNA, indicating potential applications in cancer treatment by disrupting DNA replication in cancer cells.

Study on Antifibrinolytic Activity

In a study conducted by Midura-Nowaczek et al., several Ahx derivatives were synthesized and tested for their antifibrinolytic activity. The most potent derivative, H-EACA-NLeu-OH, demonstrated an IC50 value of less than 0.02 mM, significantly outperforming traditional antifibrinolytics like EACA .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of Ahx derivatives on MCF-7 breast cancer cells. The results indicated that high concentrations of specific derivatives led to substantial cell death, suggesting their potential as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Medical Applications

Antifibrinolytic Agent:
(R)-2-Acetamido-6-aminohexanoic acid is primarily recognized for its clinical use as an antifibrinolytic agent. It is effective in treating conditions characterized by excessive bleeding due to elevated fibrinolytic activity. The compound inhibits the action of plasmin, an enzyme responsible for breaking down fibrin in blood clots, thereby stabilizing clots and preventing hemorrhage .

Clinical Uses:

  • Bleeding Disorders: It is FDA-approved for managing acute bleeding associated with conditions like traumatic hyphema and is often used off-label for patients with severe thrombocytopenia or those undergoing invasive procedures while on anticoagulants .
  • Surgical Applications: In cardiac surgery, it helps control perioperative bleeding, enhancing patient safety during high-risk procedures .

Chemical Synthesis

Peptide Synthesis:
The compound serves as a crucial building block in the synthesis of modified peptides. Its hydrophobic nature allows for enhanced stability and bioactivity of peptides. For instance, the incorporation of this compound into peptide structures can prevent enzymatic degradation and improve their pharmacokinetic properties .

Polyamide Production:
this compound is also an intermediate in the production of nylon-6. It is generated through the hydrolysis of ε-caprolactam and plays a vital role in the polymerization processes that yield synthetic fibers .

Biotechnological Applications

Cell-Penetrating Peptides:
Recent studies have explored the use of this compound as a linker in cell-penetrating peptides (CPPs). By enhancing the hydrophobicity and flexibility of these peptides, the compound facilitates improved cellular uptake of therapeutic agents, including oligonucleotides for gene therapy applications .

Dendrimer Modification:
The compound has been utilized to modify poly(amidoamine) dendrimers, which are promising vectors for gene delivery. By incorporating this compound into dendrimer structures, researchers have observed enhanced transfection efficiency and reduced cytotoxicity compared to conventional delivery systems .

Case Studies

Study Application Findings
Sattler et al.Peptide StabilityDemonstrated that inserting this compound into glucagon-like peptide 1 (GLP-1) enhances resistance to enzymatic degradation, leading to longer-lasting therapeutic effects .
Research on Plasmin InhibitionAntifibrinolytic ActivityVarious peptide derivatives containing this compound were synthesized; one derivative showed IC50 values indicating strong inhibition of plasmin activity, suggesting potential for developing new antifibrinolytic therapies .
Dendrimer StudyGene DeliveryModified dendrimers with this compound exhibited significantly improved transfection rates in vitro compared to unmodified counterparts, highlighting its utility in drug delivery systems .

Análisis De Reacciones Químicas

Structural Features and Reactivity

The compound (Figure 1) contains:

  • A carboxyl group (COOH) at C1
  • A primary amine (NH₂) at C6
  • An acetamido group (–NHCOCH₃) at C2 in the (R)-configuration

Its flexibility and zwitterionic nature enable diverse chemical modifications, particularly in peptide coupling and enzyme inhibition studies .

Enzymatic Interactions

The compound inhibits plasmin and plasminogen via lysine-binding site (LBS) competition, though its activity is weaker compared to tranexamic acid .

Antifibrinolytic Activity:

DerivativeIC₅₀ (mM)Target EnzymeReference
This compound0.08Plasmin (amidolytic)
H-D-Ala-Phe-Lys-EACA-NH₂0.02Plasmin active site
Tranexamic acid0.002Plasminogen

Note: Activity depends on stereochemistry; the (R)-enantiomer shows distinct binding kinetics compared to (S)-counterparts .

Acetylation/Deacetylation:

  • The C2 acetamido group resists hydrolysis under physiological conditions but can be enzymatically deacetylated in vivo .
  • Example : In Pseudomonas taiwanensis, cyclohexane is converted to ε-caprolactone, then to Ahx via E. coli JM101 strains .

Bioconjugation:

  • Biotinylation : Spacer arms with Ahx improve inhibitor targeting for cysteine proteases (e.g., cathepsin B) by optimizing topology .
  • Radiopharmaceuticals : Ahx-linked GRPr agonists (e.g., ⁶⁴Cu-NODAGA-6-Ahx-BBN(7-14)NH₂) enhance tumor imaging contrast in colorectal cancer models .

Stereochemical Effects

The (R)-configuration influences:

  • Transport Efficiency : Cyclic (L,D)-Ahx-linked dipeptides show 4–5× higher Caco-2 cell monolayer permeability than (L,L)-isomers .
  • Receptor Affinity : Neuropeptide Y analogs with Ahx extensions exhibit improved Y1 receptor binding (IC₅₀ = 1.6 nM) .

Stability and Degradation

  • Deamidation : Cyclic Ahx-containing β-turn mimics (e.g., cyclo[L-Asn-Gly-Aca-]) deamidate 30× slower than linear analogs, preserving structural integrity .
  • Oxidative Stability : The hexanoic chain resists oxidation under mild conditions, making it suitable for long-term storage .

Comparative Data: Ahx Derivatives

PropertyThis compound6-Aminohexanoic AcidTranexamic Acid
Hydrophobicity (LogP)-1.2-0.8-1.5
Plasmin Inhibition (IC₅₀)0.08 mM0.2 mM0.002 mM
Peptide SolubilityHighModerateLow
Metabolic Stability (t₁/₂)12 h6 h24 h

Sources:

Propiedades

IUPAC Name

(2R)-2-acetamido-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYYWZRYIYDQJM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633551
Record name N~2~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58840-79-2
Record name N~2~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.